3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole
Description
3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a unique structure combining an indole core with a benzo[d][1,3]dioxole and a piperazine moiety
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-20-27(23-9-5-6-10-24(23)29-20)28(22-11-12-25-26(17-22)33-19-32-25)31-15-13-30(14-16-31)18-21-7-3-2-4-8-21/h2-12,17,28-29H,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDQTBRVRBLLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)N5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the benzo[d][1,3]dioxole group through electrophilic aromatic substitution. The final step involves the attachment of the piperazine moiety via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural components suggest interactions with neurotransmitter systems, making it a candidate for studies related to:
- Anxiolytic Effects : The benzylpiperazine moiety is known for its affinity for serotonin receptors, which are implicated in anxiety regulation. Research has shown that similar compounds can exhibit anxiolytic properties, suggesting potential applications in treating anxiety disorders .
- Antidepressant Activity : Given the structural similarities with known antidepressants, studies have indicated that this compound may influence monoamine neurotransmitter levels, thus warranting further investigation into its antidepressant potential .
Cancer Research
Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. The indole structure is often associated with various biological activities, including:
- Inhibition of Tumor Growth : Some indole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This compound's unique structure could enhance its efficacy against specific cancer types .
Neuropharmacology
The interaction of the compound with various receptors makes it an interesting subject for neuropharmacological research:
- Dopaminergic and Serotonergic Activity : Compounds with similar structures have demonstrated activity at dopamine and serotonin receptors, which are crucial in mood regulation and cognition. This suggests that further exploration could reveal its utility in treating disorders like schizophrenia or bipolar disorder .
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the synthetic pathways can lead to more efficient production methods and the development of analogs with enhanced properties.
Case Study 1: Anxiolytic Potential
A study conducted on related piperazine derivatives demonstrated significant anxiolytic effects in animal models. The mechanism was linked to modulation of serotonin receptors, similar to what is hypothesized for 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole .
Case Study 2: Anticancer Activity
Research involving indole derivatives showcased their ability to inhibit specific cancer cell lines through apoptosis induction. A derivative structurally similar to our compound was effective against breast cancer cells in vitro, highlighting a potential pathway for therapeutic development .
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-1H-indole: Lacks the piperazine moiety.
4-benzylpiperazin-1-yl)-2-methyl-1H-indole: Lacks the benzo[d][1,3]dioxole group.
2-methyl-1H-indole: Lacks both the benzo[d][1,3]dioxole and piperazine groups.
Uniqueness
The uniqueness of 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole lies in its combined structural features, which confer specific chemical and biological properties
Biological Activity
Introduction
The compound 3-(benzo[d][1,3]dioxol-5-yl)(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole (CAS No. 537011-59-9) is a complex organic molecule with potential pharmacological applications. Its structure incorporates an indole core, a benzo[d][1,3]dioxole moiety, and a piperazine derivative, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the benzo[d][1,3]dioxole group is significant as it is often associated with various bioactive compounds. The piperazine ring contributes to interactions with neurotransmitter systems, making this compound a candidate for further pharmacological investigation.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O2 |
| Molecular Weight | 429.55 g/mol |
| CAS Number | 537011-59-9 |
Biological Activity
Anticancer Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have shown cytotoxic effects against various cancer cell lines. In one study, related compounds demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, while standard drugs like doxorubicin had higher IC50 values (7.46 µM for HepG2) .
The mechanisms underlying these effects include:
- EGFR Inhibition: The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in regulating cell proliferation and survival.
- Apoptosis Induction: Studies using annexin V-FITC assays indicated that the compound could promote apoptosis in cancer cells.
- Cell Cycle Arrest: Analysis revealed that treatment with the compound led to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds similar to this one have been evaluated for their effects on:
- Serotonin and Dopamine Receptors: These interactions may lead to anxiolytic or antidepressant effects.
- Acetylcholinesterase Inhibition: There is evidence that some derivatives can inhibit acetylcholinesterase (AChE), which could enhance cholinergic transmission and improve cognitive functions .
Case Study 1: Anticancer Mechanisms
A recent study focused on the synthesis of thiourea derivatives containing benzo[d][1,3]dioxole moieties showed promising anticancer activity through molecular docking studies that suggested strong binding affinities to key protein targets involved in cancer progression .
Case Study 2: Neuroprotective Effects
Research on similar piperazine derivatives indicated their potential as cognitive enhancers through AChE inhibition. In vivo studies demonstrated improvements in memory tasks in rodent models treated with these compounds .
Summary of Findings
The compound 3-(benzo[d][1,3]dioxol-5-yl)(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and its neuropharmacological properties highlight its significance in medicinal chemistry. Future research should focus on detailed pharmacokinetic studies and clinical trials to fully elucidate its therapeutic potential.
Q & A
Basic: What synthetic methodologies are recommended for introducing the 4-benzylpiperazine moiety to the indole scaffold?
Methodological Answer:
The 4-benzylpiperazine group can be introduced via nucleophilic substitution or reductive amination. A typical approach involves reacting 2-methyl-1H-indole with a pre-functionalized benzylpiperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . For regioselective alkylation at the indole C3 position, prior protection of the NH group (e.g., using Boc anhydride) may be required. Post-reaction purification via flash chromatography (hexane/EtOAc gradients) ensures removal of unreacted piperazine derivatives. Confirm substitution using ¹H-NMR: the benzylic methylene protons (CH₂Ph) typically appear as a singlet at δ 3.5–3.7 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
